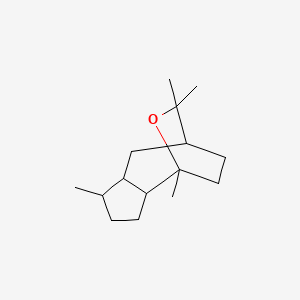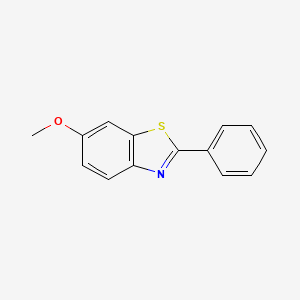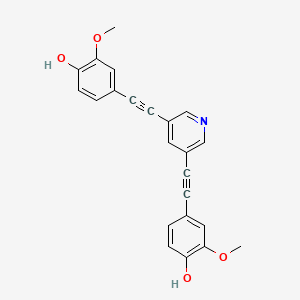
4,4'-(Pyridine-3,5-diylbis(ethyne-2,1-diyl))bis(2-methoxyphenol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(Pyridine-3,5-diylbis(ethyne-2,1-diyl))bis(2-methoxyphenol) is an organic compound that features a pyridine ring connected to two ethyne groups, which are further linked to methoxyphenol groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Pyridine-3,5-diylbis(ethyne-2,1-diyl))bis(2-methoxyphenol) typically involves a multi-step process. One common method is the Sonogashira coupling reaction, which is used to form the ethyne linkages between the pyridine and methoxyphenol groups. The reaction is carried out under an inert atmosphere, usually argon, with a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of anhydrous solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at room temperature to slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions for larger volumes, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as column chromatography or recrystallization.
化学反应分析
Types of Reactions
4,4’-(Pyridine-3,5-diylbis(ethyne-2,1-diyl))bis(2-methoxyphenol) can undergo various types of chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The ethyne groups can be reduced to alkanes using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted phenols depending on the nucleophile used
科学研究应用
4,4’-(Pyridine-3,5-diylbis(ethyne-2,1-diyl))bis(2-methoxyphenol) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials such as organic semiconductors and conductive polymers
作用机制
The mechanism of action of 4,4’-(Pyridine-3,5-diylbis(ethyne-2,1-diyl))bis(2-methoxyphenol) depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The ethyne and phenol groups can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
4,4’-(Thiophene-2,5-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) Iodide: Similar structure with thiophene instead of pyridine.
4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) Iodide: Contains an anthracene core instead of pyridine.
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline: Features a thiadiazole core
Uniqueness
4,4’-(Pyridine-3,5-diylbis(ethyne-2,1-diyl))bis(2-methoxyphenol) is unique due to its combination of pyridine and methoxyphenol groups connected by ethyne linkages. This structure imparts distinct electronic and steric properties, making it suitable for specific applications in materials science and medicinal chemistry .
属性
分子式 |
C23H17NO4 |
|---|---|
分子量 |
371.4 g/mol |
IUPAC 名称 |
4-[2-[5-[2-(4-hydroxy-3-methoxyphenyl)ethynyl]pyridin-3-yl]ethynyl]-2-methoxyphenol |
InChI |
InChI=1S/C23H17NO4/c1-27-22-12-16(7-9-20(22)25)3-5-18-11-19(15-24-14-18)6-4-17-8-10-21(26)23(13-17)28-2/h7-15,25-26H,1-2H3 |
InChI 键 |
CFJUCWNAJYJFAA-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)C#CC2=CC(=CN=C2)C#CC3=CC(=C(C=C3)O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


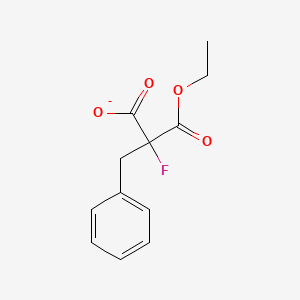


![1,2,6,6,10,22-Hexamethyl-17-methylidene-19-oxahexacyclo[12.10.0.02,11.05,10.015,22.016,20]tetracosane-4,7,18-trione](/img/structure/B14084806.png)
![4-(3-ethoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14084814.png)
![ethyl (2E,4S)-4-[(tert-butyldimethylsilyl)oxy]pent-2-enoate](/img/structure/B14084816.png)
![Bicyclo[1.1.0]butane, 1-bromo-](/img/structure/B14084832.png)
![3,7,9-trimethyl-1-{2-[(4-phenoxyphenyl)amino]ethyl}-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14084834.png)
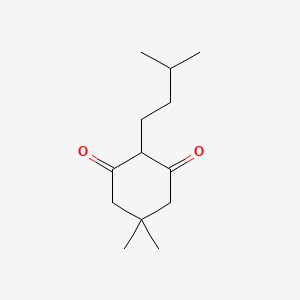
![7-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H,4H,5H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B14084849.png)
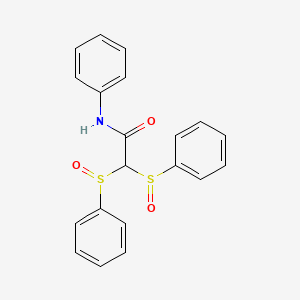
![N-[(4-bromo-3-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14084859.png)
